molecular formula C10H8FN3O2 B12923195 (5-Fluoro-1H-pyrazol-3-yl)methyl nicotinate

(5-Fluoro-1H-pyrazol-3-yl)methyl nicotinate

Cat. No.: B12923195
M. Wt: 221.19 g/mol
InChI Key: OLPQFFANPYCKJB-UHFFFAOYSA-N
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Description

(5-Fluoro-1H-pyrazol-3-yl)methyl nicotinate is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The incorporation of a fluorine atom and a nicotinate moiety enhances the compound’s potential for various applications in pharmaceuticals and other scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5-Fluoro-1H-pyrazol-3-yl)methyl nicotinate typically involves a multi-step process. One common method includes the reaction of 5-fluoropyrazole with methyl nicotinate under specific conditions. The reaction may require the use of catalysts and solvents to facilitate the process. For instance, the synthesis of similar pyrazole derivatives often involves microwave irradiation or conventional heating methods .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: (5-Fluoro-1H-pyrazol-3-yl)methyl nicotinate can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The fluorine atom or other substituents can be replaced with different groups under suitable conditions.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions may vary depending on the desired product, including temperature, solvent, and reaction time .

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different pyrazole derivatives, while substitution reactions can introduce new functional groups to the molecule.

Scientific Research Applications

(5-Fluoro-1H-pyrazol-3-yl)methyl nicotinate has several applications in scientific research:

Mechanism of Action

The mechanism of action of (5-Fluoro-1H-pyrazol-3-yl)methyl nicotinate involves its interaction with specific molecular targets. The fluorine atom and nicotinate moiety may enhance its binding affinity to certain enzymes or receptors, leading to various biological effects. The pathways involved can include inhibition of specific enzymes or modulation of receptor activity, contributing to its therapeutic potential .

Comparison with Similar Compounds

  • 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole
  • 3(5)-Aminopyrazoles
  • 1-Phenyl-1H-pyrazole derivatives

Comparison: (5-Fluoro-1H-pyrazol-3-yl)methyl nicotinate stands out due to its unique combination of a fluorine atom and a nicotinate moiety. This combination enhances its potential for various applications compared to other pyrazole derivatives. The presence of the fluorine atom increases the compound’s stability and binding affinity, while the nicotinate moiety adds additional biological activity .

Properties

Molecular Formula

C10H8FN3O2

Molecular Weight

221.19 g/mol

IUPAC Name

(3-fluoro-1H-pyrazol-5-yl)methyl pyridine-3-carboxylate

InChI

InChI=1S/C10H8FN3O2/c11-9-4-8(13-14-9)6-16-10(15)7-2-1-3-12-5-7/h1-5H,6H2,(H,13,14)

InChI Key

OLPQFFANPYCKJB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C(=O)OCC2=CC(=NN2)F

Origin of Product

United States

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